molecular formula C₂₂H₃₆NNaO₇S B1140633 Sulfosuccinimidyl Oleate Sodium CAS No. 135661-44-8

Sulfosuccinimidyl Oleate Sodium

Katalognummer B1140633
CAS-Nummer: 135661-44-8
Molekulargewicht: 481.58
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfosuccinimidyl Oleate Sodium (Sulfo-N-succinimidyl oleate sodium) is a long chain fatty acid that inhibits fatty acid transport into cells . It is a potent and irreversible inhibitor of the mitochondrial respiratory chain .


Chemical Reactions Analysis

Sulfosuccinimidyl Oleate Sodium significantly reduced the lipopolysaccharide/interferon-γ-induced production of nitric oxide, interleukin-6 and tumor necrosis factor-α, and the protein levels of inflammatory enzymes including nitric oxide synthase 2, cyclooxygenase-2 (COX-2), and p38 mitogen-activated protein kinase (MAPK) in microglia .


Physical And Chemical Properties Analysis

The molecular formula of Sulfosuccinimidyl Oleate Sodium is C22H36NNaO7S and its molecular weight is 481.58 . It is a solid substance and its solubility in DMSO is 60 mg/mL .

Wissenschaftliche Forschungsanwendungen

Neuroprotection and Alleviation of Neuroinflammation

SSO has been found to have neuroprotective effects and can alleviate stroke-induced neuroinflammation . It significantly reduced the production of nitric oxide, interleukin-6, and tumor necrosis factor-α, and the protein levels of inflammatory enzymes in microglia . Although SSO failed to directly alleviate glutamate-induced excitotoxicity in murine cortical neurons, it prevented inflammation-induced neuronal death in microglia-neuron co-cultures .

Treatment of Ischemic Stroke

SSO has been used in the treatment of ischemic stroke, one of the main causes of death and disability worldwide . It has been found to reduce microglial activation in the peri-ischemic area and attenuate brain damage .

Obesity and Metabolic Syndrome Treatment

SSO has been found to be effective in the treatment of obesity and metabolic syndrome induced by a high-fat diet (HFD) in mice . It attenuated the assembly of intestinal epithelial chylomicrons by inhibiting intestinal epithelial transport and absorption of fatty acids .

Reduction of Intestinal and Hepatic Absorption

SSO can reduce intestinal and hepatic absorption, which is a feasible strategy to control obesity . It inhibits the transport of fatty acids in the liver and improves the steatosis induced by a HFD .

Inhibition of CD36 in Acute Myeloid Leukemia (AML)

SSO has been used as an irreversible inhibitor of CD36 in acute myeloid leukemia (AML) to monitor CD36 induced apoptosis .

Blocker of CD36 in Raw264.7 Cells and Bone Marrow-Derived Macrophages

SSO has been used as a cluster of differentiation 36 (CD36) blocker in Raw264.7 cells and bone marrow-derived macrophages .

Safety and Hazards

Sulfosuccinimidyl Oleate Sodium is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Zukünftige Richtungen

Sulfosuccinimidyl Oleate Sodium has been suggested as a possible therapeutic candidate in diseases such as stroke where inflammation is a central hallmark . It has shown neuroprotective effects and alleviates stroke-induced neuroinflammation .

Relevant Papers The papers analyzed for this response include a study on the neuroprotective and anti-inflammatory effects of Sulfosuccinimidyl Oleate Sodium , and a study on repurposing a tricyclic antidepressant in tumor and metabolism disease treatment through fatty acid uptake inhibition .

Eigenschaften

InChI

InChI=1S/C22H37NO7S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)30-23-20(24)18-19(22(23)26)31(27,28)29;/h9-10,19H,2-8,11-18H2,1H3,(H,27,28,29);
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENDXPSKPJDQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00703367
Record name PUBCHEM_53446884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 53446884

CAS RN

135661-44-8
Record name PUBCHEM_53446884
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00703367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dioxo-1-[[(9Z)-1-oxo-9-octadecenyl]oxy]-3-pyrrolidinesulfonic Acid Sodium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Q & A

Q1: How does Sulfosuccinimidyl Oleate Sodium impact inflammatory responses in the context of arthritis?

A: SSO exerts anti-inflammatory effects in arthritis by inhibiting the uptake of free fatty acids (FFAs) into cells. Research has shown that elevated FFA levels contribute to joint inflammation and cartilage degradation in arthritic diseases like rheumatoid arthritis (RA). [] SSO achieves this by targeting CD36, a cell surface protein responsible for FFA uptake. [] By blocking CD36, SSO disrupts the ability of cells, particularly synovial fibroblasts, to internalize FFAs. This, in turn, reduces the production of pro-inflammatory cytokines like IL-6, IL-8, and MMPs, thereby mitigating the inflammatory cascade in arthritic joints. []

Q2: Can you elaborate on the role of TLR4 signaling in the context of Sulfosuccinimidyl Oleate Sodium and its effects on inflammatory responses?

A: Studies have demonstrated that TLR4 signaling is crucial for FFA-induced gene expression in synovial fibroblasts. [] While SSO effectively inhibits FFA uptake via CD36, research indicates that both intracellular and extracellular TLR4 signaling inhibition is necessary to block the increase in IL-6 secretion caused by palmitic acid (a type of FFA) in these cells. [] This suggests that SSO's impact on inflammation likely involves a complex interplay with multiple pathways, including but not limited to CD36 inhibition. Further research is needed to fully elucidate the interplay between SSO, CD36, and TLR4 signaling in the context of inflammatory responses.

Q3: Are there any potential therapeutic applications of Sulfosuccinimidyl Oleate Sodium beyond arthritis?

A: While the provided research primarily focuses on SSO's role in arthritis, its mechanism of action suggests potential applications in other conditions where FFA metabolism plays a significant role. For instance, research highlights SSO's ability to inhibit FFA uptake in Chronic Lymphocytic Leukemia (CLL) cells by targeting CD36. [] This inhibition disrupts the metabolic reprogramming of CLL cells, leading to reduced FFA utilization and ultimately inducing apoptosis. [] These findings point towards a possible therapeutic avenue for CLL treatment by targeting FFA metabolism using SSO.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.